2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol
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Overview
Description
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has a piperazine ring substituted with a 4-methylphenyl group and an ethanol group, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol typically involves the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at room temperature. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the ethanol group, yielding a simpler piperazine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of simpler piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation, anxiolysis, and antipsychotic effects. The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target receptors .
Comparison with Similar Compounds
Similar Compounds
4-methylpiperazine: Lacks the ethanol group, resulting in different pharmacokinetic properties.
4-methylphenylpiperazine: Similar structure but without the ethanol group, leading to different biological activities.
1-(4-methylphenyl)piperazine: Another similar compound with different substitution patterns on the piperazine ring.
Uniqueness
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol is unique due to the presence of both the 4-methylphenyl and ethanol groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s solubility, bioavailability, and potential for diverse pharmacological activities .
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-13-2-4-14(5-3-13)12-16-8-6-15(7-9-16)10-11-17/h2-5,17H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGZYSZEGJCWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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